2-Hydroxyisobutyric acid
Overview
Description
2-hydroxyisobutyric acid is a 2-hydroxy monocarboxylic acid that is isobutyric acid bearing a hydroxy substituent at position 2. It is a metabolite of methyl tertiary-butyl ether. It has a role as a human xenobiotic metabolite. It is functionally related to an isobutyric acid. It is a conjugate acid of a 2-hydroxyisobutyrate.
This compound is a natural product found in Glycine max, Capsicum annuum, and other organisms with data available.
Mechanism of Action
Target of Action
2-Hydroxyisobutyric acid (2-HIBA) is an organic compound that primarily targets the enzyme 2-hydroxyisobutyryl coenzyme A (CoA) mutase . This enzyme plays a crucial role in the isomerization of 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A . The amides formed from this carboxylic acid and the ε-amino group of lysine residues are a kind of post-translational modification .
Mode of Action
The interaction of 2-HIBA with its target enzyme, 2-hydroxyisobutyryl CoA mutase, results in the isomerization of 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A . This process is a key step in the metabolic pathway of 2-HIBA.
Biochemical Pathways
2-HIBA is involved in the degradation of branched-chain amino acids and ketogenesis . It is also a product of the degradation of the groundwater pollutant methyl tert-butyl ether (MTBE) in certain bacterial species . The enzyme 2-hydroxyisobutyryl CoA mutase isomerizes 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A, and the hydrolysis of the latter gives 2-HIBA .
Result of Action
The action of 2-HIBA results in the production of various compounds. For instance, it serves as a precursor in the synthesis of compounds like isobutylene glycol and methacrylic acid . It is also considered a naturally occurring precursor to polyesters .
Action Environment
The action of 2-HIBA can be influenced by various environmental factors. For instance, the presence of certain bacterial species can affect the production and degradation of 2-HIBA . Additionally, exposure to pollutants like MTBE can lead to increased levels of 2-HIBA in the body .
Biochemical Analysis
Biochemical Properties
The enzyme 2-hydroxyisobutyryl coenzyme A (CoA) mutase isomerizes 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A . Hydrolysis of the latter gives 2-Hydroxyisobutyric acid . The amides formed from this carboxylic acid and the ε-amino group of lysine residues are a kind of post-translational modification .
Cellular Effects
High levels of this compound were found in urines of patients with obesity and hepatic steatosis, suggesting a potential involvement of this metabolite in clinical conditions . The gut microbial origin of this compound was hypothesized, however its actual origin and role in biological processes are still not clear .
Dosage Effects in Animal Models
In a study with the model organism Caenorhabditis elegans, it was found that this compound supplementation at concentrations of 0.1 mM, 5 mM, 10 mM, 20 mM, 50 mM, and 100 mM had various effects on the physiology of the nematodes .
Metabolic Pathways
A biobased route to this compound is possible by employing the second relevant metabolic sequence derived from the degradation pathway of MTBE, the isomerisation of 3-hydroxybutyric acid .
Properties
IUPAC Name |
2-hydroxy-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLBGMIXKSTLSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032954 | |
Record name | 2-Hydroxyisobutyric acid | |
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Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | 2-Hydroxyisobutyric acid | |
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Record name | alpha-Hydroxyisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
212.00 °C. @ 760.00 mm Hg | |
Record name | alpha-Hydroxyisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
594-61-6 | |
Record name | 2-Hydroxyisobutyric acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=594-61-6 | |
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Record name | 2-Hydroxyisobutyric acid | |
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Record name | 2-HYDROXYISOBUTYRIC ACID | |
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Record name | 2-HYDROXYISOBUTYRIC ACID | |
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Record name | Propanoic acid, 2-hydroxy-2-methyl- | |
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Record name | 2-Hydroxyisobutyric acid | |
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Record name | 2-hydroxy-2-methylpropionic acid | |
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Record name | 2-METHYLLACTIC ACID | |
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Record name | alpha-Hydroxyisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000729 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82.5 °C | |
Record name | alpha-Hydroxyisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000729 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-HIBA?
A1: 2-HIBA has the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol.
Q2: Is there any spectroscopic data available for 2-HIBA?
A2: Yes, 2-HIBA can be characterized using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is commonly employed to determine its structure. []
Q3: How is 2-HIBA synthesized?
A3: 2-HIBA can be synthesized chemically via several routes, including the decarboxylation and dehydration of citric acid [] or the dehydration of its precursor, 2-methylpropane-1,2-diol. [] It can also be produced biotechnologically using engineered microorganisms. [, , , ]
Q4: What is the biological relevance of 2-HIBA?
A4: 2-HIBA is a metabolite found in various organisms, including humans. Elevated levels of 2-HIBA have been associated with metabolic diseases such as obesity and hepatic steatosis. [] It is also implicated in lysine 2-hydroxyisobutyrylation, a post-translational modification observed in both eukaryotes and prokaryotes. []
Q5: Can 2-HIBA be produced by bacteria?
A5: Yes, certain bacteria can produce 2-HIBA as a byproduct of their metabolism. For example, the bacterium Kyrpidia tusciae DSM 2912 possesses a coenzyme B12-dependent acyl-CoA mutase that can isomerize (R)-3-hydroxybutyryl-CoA to 2-HIBA. []
Q6: How does 2-HIBA influence the lifespan of Caenorhabditis elegans?
A6: Studies have shown that 2-HIBA can extend the lifespan of the nematode Caenorhabditis elegans. This effect is attributed to the activation of insulin/IGF-1 signaling (IIS) and p38 MAPK pathways, leading to a reduction in reactive oxygen species (ROS) levels. []
Q7: Does 2-HIBA affect fat deposition?
A7: Yes, 2-HIBA has been shown to modulate fat deposition in C. elegans. In standard growth conditions, it influences lipid accumulation by affecting the transcriptional levels of fatty acid synthesis genes and the peptide transporter PEP-2. In high-glucose conditions, 2-HIBA reduces lipid droplet deposition by upregulating the acs-2 gene involved in β-oxidation. []
Q8: Can 2-HIBA be used as a biomarker?
A8: Yes, 2-HIBA is being investigated as a potential biomarker for various conditions. For instance, elevated levels of 2-HIBA in serum have been linked to an increased risk of prediabetes and diabetes. [] Additionally, it has been studied as a biomarker of exposure to isobutene, a volatile organic compound. [, ]
Q9: Is 2-HIBA associated with any specific diseases?
A9: While not directly causing diseases, altered 2-HIBA levels are observed in various conditions. Elevated serum 2-HIBA has been found in patients with unstable angina pectoris, potentially linked to gut microbiota alterations and metabolic imbalances. [] In chronic kidney disease, 2-HIBA accumulation in plasma is observed and linked to negative impacts on renal cell phenotype and functionality. []
Q10: How is 2-HIBA metabolized?
A10: The degradation of 2-HIBA has been observed in several bacteria. In Aquincola tertiaricarbonis L108, 2-HIBA is activated to 2-HIBA-CoA and then isomerized to 3-hydroxybutyryl-CoA by a B12-dependent mutase. [] Another pathway, observed in Actinomycetospora chiangmaiensis DSM 45062, involves a thiamine pyrophosphate-dependent lyase that converts 2-HIBA to acetone and formic acid. []
Q11: What are the applications of 2-HIBA in material science?
A11: 2-HIBA is a precursor for the production of methacrylic acid, a key monomer for manufacturing acrylic glass (polymethyl methacrylate). [] This makes 2-HIBA a valuable building block for various industrial applications.
Q12: Can 2-HIBA be used to synthesize recyclable polymers?
A12: Yes, recent research has explored the use of 2-HIBA derivatives, such as 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), to create degradable and chemically recyclable polymers. [] These polymers can be depolymerized back to 2-HIBA under basic conditions, allowing for closed-loop recycling.
Q13: How is 2-HIBA typically quantified?
A13: 2-HIBA can be quantified using various analytical techniques, including gas chromatography [], high-performance liquid chromatography (HPLC) [, ], and capillary electrophoresis (CE). [, , , ]
Q14: Are there sustainable approaches to 2-HIBA production?
A14: Yes, researchers are exploring biotechnological approaches to produce 2-HIBA from renewable resources. This includes utilizing engineered microorganisms [, , , ] and exploring alternative feedstocks like methanol. []
Q15: Can 2-HIBA be chemically recycled?
A15: Yes, 2-HIBA-based polymers, such as those derived from DMDL, can be chemically depolymerized back to 2-HIBA, enabling the recovery and reuse of the monomer. [] This chemical recyclability offers a promising avenue for a circular economy in plastic production.
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